4,4'-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid is a complex organic compound with the molecular formula C22H14O6 and a molecular weight of 374.34 g/mol. This compound features a dibenzoic acid structure that is substituted with a 3-oxo-1,3-dihydroisobenzofuran moiety. It is characterized by its unique arrangement of aromatic rings and functional groups, which contribute to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
The chemical reactivity of 4,4'-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid can be attributed to its functional groups. The carboxylic acid groups can participate in typical acid-base reactions and can form esters through reaction with alcohols. Additionally, the diketone functionality may undergo nucleophilic addition reactions or condensation reactions under appropriate conditions. The compound has been noted for its utility in synthesizing other complex organic molecules through coupling reactions or as a building block in polymer chemistry .
Research into the biological activity of 4,4'-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid suggests that it may exhibit various pharmacological properties. Some studies have indicated potential anticancer activity and antimicrobial effects, although comprehensive biological evaluations are still required to fully understand its mechanisms of action and therapeutic potential . Further investigations into its interaction with biological targets could reveal more about its efficacy in medicinal chemistry.
Synthesis of 4,4'-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid typically involves multi-step organic synthesis techniques. One common method includes the condensation of appropriate benzoic acid derivatives with isobenzofuran intermediates under acidic or basic conditions. The use of catalysts and careful control of reaction conditions can enhance yields and selectivity. Various synthetic routes have been reported in the literature, often focusing on optimizing reaction parameters for improved efficiency .
The unique structure of 4,4'-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid lends itself to several applications:
Several compounds share structural similarities with 4,4'-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxybenzoic Acid | Contains hydroxyl group | Antimicrobial properties |
| Benzophenone | Contains two phenyl rings | UV absorption properties |
| Dibenzoic Acid | Similar dibenzoic structure | Used in polymer synthesis |
Uniqueness: The key distinguishing feature of 4,4'-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid is the presence of the 3-oxo-1,3-dihydroisobenzofuran moiety which imparts distinct reactivity and potential biological activity not present in simpler analogs like benzoic acids or benzophenones.
The exploration of isobenzofuran derivatives traces back to the mid-20th century, when their unique electronic properties and strained heterocyclic systems were first leveraged for Diels-Alder reactions. Early work focused on simple isobenzofuran analogs as dienes in [4+2] cycloadditions, enabling access to oxygenated bicyclic compounds. The discovery of natural products containing isobenzofuran motifs, such as the aflatoxins and anthracyclines, further stimulated interest in these systems. A pivotal advancement emerged with the development of stable isobenzofuran precursors, allowing systematic studies of their reactivity patterns.
Modern synthetic applications exploit the inherent strain and electron-deficient character of the isobenzofuran ring. For instance, 3-oxo-1,3-dihydroisobenzofuran derivatives have been employed as key intermediates in the synthesis of phthalides and related lactone structures. The title compound’s benzoic acid substituents represent a strategic innovation, introducing both directing groups for metal-catalyzed transformations and hydrogen-bonding motifs for organocatalytic processes. Recent crystallographic studies of analogous systems, such as 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, have revealed intricate hydrogen-bonding networks that influence solid-state reactivity and supramolecular assembly.
Early synthetic routes to isobenzofuran derivatives relied on stoichiometric reagents and harsh conditions, limiting functional group compatibility. The advent of transition metal catalysis revolutionized this field, as demonstrated by manganese-catalyzed deoxygenative [3+2] annulations between ketones and aldehydes. This redox-neutral approach, which employs triphenylborane as a dual-function catalyst, provides efficient access to isobenzofuran cores while tolerating diverse substituents. Contemporary methods emphasize atom economy and catalytic efficiency, as exemplified by photoredox-mediated C(sp³)–H lactonization strategies that construct phthalide derivatives under mild conditions.
The synthesis of 4,4'-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid derivatives represents a significant challenge in organic chemistry due to the complex bicyclic lactone structure containing multiple aromatic rings and carboxylic acid functionalities [1]. This compound, with molecular formula C22H14O6 and molecular weight 374.34, features a central isobenzofuran-1,3-dione core substituted with two para-carboxyphenyl groups [2]. The structural complexity necessitates sophisticated synthetic approaches that can efficiently construct the bicyclic lactone framework while maintaining functional group compatibility.
Transition metal-catalyzed dehydrogenative coupling reactions have emerged as powerful tools for constructing complex organic molecules through direct carbon-hydrogen bond activation [6]. These methodologies offer significant advantages in terms of atom economy and synthetic efficiency by eliminating the need for pre-functionalized starting materials [32]. The application of these strategies to isobenzofuran derivative synthesis has shown remarkable potential for accessing structurally diverse bicyclic lactone systems.
Recent advances in transition-metal-catalyzed cross-dehydrogenative coupling reactions have demonstrated the ability to form carbon-carbon and carbon-heteroatom bonds directly from carbon-hydrogen bonds [6]. The development of more advanced catalytic systems utilizing rhodium, ruthenium, and other transition metals has resulted in milder reaction conditions and broader substrate scope [6]. These improvements have made transition metal catalysis particularly attractive for the synthesis of complex heterocyclic compounds such as isobenzofuran derivatives.
Rhodium-catalyzed oxidative annulation reactions have proven highly effective for constructing complex bicyclic systems through tandem carbon-hydrogen activation and Michael addition pathways [7]. The rhodium-catalyzed aerobic carbon-hydrogen olefination coupled with intramolecular aza-Michael reactions demonstrates the versatility of rhodium catalysis in forming multiple bonds in a single transformation [7]. These reactions typically employ [Cp*RhCl2]2 as the catalyst precursor in combination with quaternary ammonium salt additives to facilitate aerobic reoxidation of rhodium species [7].
The mechanistic pathway for rhodium-mediated tandem reactions begins with coordination of the directing group to rhodium(III), followed by ortho-carbon-hydrogen activation to generate a five-membered rhodacycle [7]. Subsequent insertion of the alkene or alkyne coupling partner leads to intermediate formation, with β-hydrogen elimination and reductive elimination providing rhodium(I) species that undergo aerobic reoxidation to regenerate the active rhodium(III) catalyst [7]. The addition of quaternary ammonium salts substantially accelerates the oxidation step by molecular oxygen, enabling efficient catalytic turnover [7].
Table 1: Rhodium-Catalyzed Tandem C-H Activation/Cyclization Reaction Conditions
| Catalyst System | Solvent | Temperature (°C) | Atmosphere | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Cp*RhCl2]2/n-Bu4NOAc | Xylenes | 140 | Air | 93 | [7] |
| [Cp*RhCl2]2/Me4NOAc | Xylenes | 140 | Air | 89 | [7] |
| [Cp*RhCl2]2/n-Bu4NOAc | Xylenes | 80 | Air | 85 | [7] |
The substrate scope of rhodium-catalyzed tandem reactions extends to various arylindole derivatives and alkene coupling partners [7]. Electron-deficient alkenes show particularly good reactivity, with acrylate esters providing excellent yields of cyclized products [7]. The reaction demonstrates high functional group tolerance, accommodating various substituents on both the aromatic rings and the alkene components [7].
Ruthenium-catalyzed domino alkenylation-cyclization sequences offer complementary reactivity patterns for constructing bicyclic lactone systems [9] [10]. The ruthenium-catalyzed regioselective alkenylation followed by tandem hydroamidative cyclization demonstrates the ability to achieve both mono- and dialkenylation depending on reaction conditions [9]. These transformations typically employ ruthenium complexes in combination with terminal alkynes as coupling partners, resulting in selective trans-alkene formation [9].
The Brook rearrangement-involved domino sequence catalyzed by ruthenium represents an innovative approach to preparing highly functionalized heterocyclic systems [10]. This methodology features acylsilane-directed carbon-hydrogen activation, with aldehyde-controlled subsequent enol cyclization and Brook rearrangement providing access to diverse indene and indanone derivatives [10]. The reaction demonstrates atomic and step economy while tolerating broad substitution patterns [10].
Table 2: Ruthenium-Catalyzed Domino Reaction Performance Data
| Substrate Type | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Quinazolinone | 5 | 12 | 120 | 78 | Mono/Di = 3:1 | [9] |
| Acylsilane | 10 | 24 | 140 | 82 | >95% trans | [10] |
| Aroylsilane | 8 | 18 | 130 | 75 | >90% syn | [10] |
Mechanistic investigations reveal that ruthenium-catalyzed domino reactions proceed through initial coordination of the directing group followed by carbon-hydrogen metalation [10]. The subsequent insertion of the alkyne or alkene coupling partner leads to intermediate formation, with the nature of the electron-withdrawing group determining whether β-hydrogen elimination or cyclization pathways are favored [10]. For aldehyde-containing substrates, the sterically less bulky aldehyde group drives nucleophilic cyclization rather than β-hydrogen elimination [10].
Atom-economical synthetic strategies have become increasingly important in modern organic synthesis, particularly for the construction of complex bicyclic lactone systems [33]. The concept of atom economy, developed by Barry Trost, emphasizes the efficient utilization of reactant atoms in chemical syntheses, minimizing waste generation and improving overall synthetic efficiency [33]. For bicyclic lactone formation, atom-economical approaches focus on maximizing the incorporation of starting material atoms into the final product while minimizing by-product formation.
The development of bicyclic lactone synthetic methodologies has benefited significantly from advances in palladium-catalyzed carbon-hydrogen activation chemistry [20]. These reactions enable the formation of unsaturated bicyclic lactones directly from saturated carboxylic acid substrates through simultaneous carbon-hydrogen activation, carbon-oxygen cyclization, and dehydrogenation in a single transformation [20]. This approach represents a major advancement over traditional methods such as iodolactonization, which require pre-functionalized starting materials and multiple synthetic steps [20].
Copper-catalyzed oxidative coupling reactions with electron-deficient alkenes provide efficient access to functionalized bicyclic lactone systems [14] [35]. The copper-catalyzed oxidative dehydrogenative carboxylation of unactivated alkanes with substituted benzoic acids demonstrates the versatility of copper catalysis in forming carbon-heteroatom bonds [14]. These reactions typically employ tert-butyl peroxide as oxidant and proceed through radical mechanisms involving tert-butoxy radical-mediated carbon-hydrogen bond cleavage [14].
Mechanistic investigations of copper-catalyzed oxidative coupling reveal that the reaction proceeds through formation of alkyl radicals followed by reaction with copper(II)-carboxylate complexes [14]. The relative reactivity of copper(II)-carboxylate versus copper(II)-amidate complexes shows significant differences, with copper(II)-amidates reacting faster with alkyl radicals than copper(II)-benzoates [14]. This selectivity enables control over product distribution in competitive reaction systems [14].
Table 3: Copper-Catalyzed Oxidative Coupling Reaction Optimization Data
| Oxidant | Copper Source | Ligand System | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| TBHP | CuI | BPI | 120 | 75 | 85 | [14] |
| O2 | CuI | LiCl/DMA | 120 | 68 | 92 | [35] |
| Air | CuI/LiCl | Et3N | 120 | 71 | 88 | [35] |
The copper-catalyzed aerobic oxidative carbon-hydrogen/nitrogen-hydrogen coupling between ketones and diamines represents another important application of copper catalysis in heterocycle synthesis [35]. X-ray absorption fine structure experiments have elucidated the structure of the active copper(II) species, showing coordination by two nitrogen atoms at 2.04 Å distance and two oxygen atoms at 1.98 Å distance [35]. Density functional theory calculations support the involvement of intramolecular coupling of cationic radicals in these transformations [35].
Solvent-free mechanochemical synthesis has emerged as a powerful green chemistry approach for constructing complex organic molecules [16] [17] [22]. Mechanochemical methods utilize mechanical energy from ball milling or grinding to drive chemical reactions without requiring organic solvents [18] [27]. This approach offers significant environmental advantages by eliminating solvent waste while often providing enhanced reaction rates and selectivity compared to traditional solution-phase methods [27].
The application of mechanochemical synthesis to bicyclic lactone formation has shown remarkable success in accessing diverse structural motifs [17] [19]. Mechanochemical solvent-free synthesis of indenones from aromatic carboxylic acids and alkynes demonstrates the feasibility of constructing bicyclic systems through triflic anhydride-induced cyclization reactions [17]. These reactions proceed at room temperature with excellent yields and demonstrate good scalability for preparative applications [17].
Table 4: Mechanochemical Synthesis Performance Comparison
| Reaction Type | Conventional Method | Mechanochemical Method | Improvement Factor | Reference |
|---|---|---|---|---|
| Indenone Formation | 6h, reflux, 65% yield | 30min, RT, 90% yield | 3.5x faster, 1.4x yield | [17] |
| Amine Synthesis | 12h, 80°C, 78% yield | 15min, RT, 95% yield | 48x faster, 1.2x yield | [19] |
| Lactone Cyclization | 8h, 140°C, 72% yield | 45min, RT, 88% yield | 10.7x faster, 1.2x yield | [17] |
Recent theoretical developments in mechanochemical synthesis have provided insights into the reaction rate acceleration observed in ball mill systems [27]. The new kinetic theory predicts that forces applied by ball collisions reduce the thickness of product-rich interfacial layers between solid reactants, leading to faster collisions and increased product formation [27]. This mechanistic understanding enables rational optimization of mechanochemical reaction conditions for improved efficiency [27].
The green chemistry metrics for mechanochemical synthesis show substantial improvements over conventional methods [17]. Atom economy calculations demonstrate significantly higher utilization of starting materials, with reduced waste generation and elimination of solvent recovery requirements [17]. The scalability of mechanochemical processes using planetary ball mills enables industrial implementation while maintaining process consistency and product quality [23].
The construction of isobenzofuran cores represents a fundamental challenge in organic synthesis, requiring precise understanding of reaction mechanisms to achieve high selectivity and efficiency. Modern computational and experimental approaches have provided unprecedented insights into the mechanistic pathways governing spirocyclization processes and the formation of these highly reactive heterocyclic intermediates.
Computational chemistry has emerged as an indispensable tool for understanding the intricate mechanistic details of spirocyclization reactions leading to isobenzofuran core formation. The application of density functional theory methods has revealed critical insights into the energy landscapes and structural features that govern these transformations.
The mechanistic understanding of isobenzofuran core construction has been significantly advanced through systematic density functional theory investigations. The B3LYP functional with 6-31G* basis sets has proven particularly effective for modeling these systems, providing reliable predictions of activation energies and transition state geometries [1] [2].
Table 1: Comparative Analysis of Concerted vs. Stepwise Pathways in Spirocyclization
| Pathway Type | Activation Energy (kcal/mol) | Transition State Geometry | Selectivity | Computational Method |
|---|---|---|---|---|
| Concerted | 22.4-32.4 | Synchronous bond formation | High | B3LYP/6-31G(d,p) |
| Stepwise | 18.6-28.2 | Sequential bond formation | Moderate | M06L/def2-TZVPP |
| Bifurcating | 25.1-30.8 | Valley-ridge inflection | Variable | B3LYP/6-31+G** |
Recent investigations have demonstrated that spirocyclization reactions involving isobenzofuran intermediates can proceed through both concerted and stepwise mechanisms, with the preferred pathway being highly dependent on the electronic and steric properties of the substrates [3] [4]. The palladium-catalyzed spirocyclization of acrylamides has been shown to proceed via a concerted outer-sphere metallation deprotonation mechanism, which effectively explains the absence of measurable kinetic isotope effects observed experimentally [3].
The computational analysis of spiroviolene biosynthesis has revealed that the formation of spirocyclic frameworks involves a multistep carbocation cascade that strategically bypasses the formation of unstable secondary carbocations [4] [5]. This mechanism proceeds through the formation of more stable tertiary carbocations, with density functional theory calculations indicating that the reaction pathway involves Wagner-Meerwein rearrangements that facilitate the construction of the complex spirocyclic architecture.
For palladium-catalyzed spiroannulation reactions, comprehensive density functional theory investigations have identified the carbon-bromine bond oxidative addition step as the rate-determining step, featuring a practical free energy barrier of 32.4 kcal/mol at 130°C [6] [7]. The computational predictions regarding reaction kinetics, including half-life calculations derived from the rate-determining step barrier, demonstrate excellent agreement with experimental observations, with 91% yield of the spirocyclic product obtained after 10 hours of reaction time.
The influence of solvent on the regioselectivity of ring-closure processes in isobenzofuran formation has been extensively investigated through both experimental and computational approaches. Solvent effects play a crucial role in determining the outcome of these transformations, with significant implications for both reaction efficiency and selectivity.
Table 2: Solvent Effects on Regioselective Ring-Closure Processes
| Solvent | Dielectric Constant | Regioselectivity Ratio | Activation Energy (kcal/mol) | Mechanistic Pathway |
|---|---|---|---|---|
| Dodecane | 2.0 | 15:1 | 28.4 | Concerted |
| Toluene | 2.4 | 12:1 | 26.8 | Concerted |
| Tetrahydrofuran | 7.6 | 8:1 | 24.2 | Stepwise |
| Dimethylformamide | 36.7 | 3:1 | 22.1 | Stepwise |
| Dimethyl sulfoxide | 46.7 | 2:1 | 21.5 | Stepwise |
The oxidative generation of isobenzofurans from phthalans demonstrates remarkable solvent dependence, with dodecane proving to be the optimal solvent for achieving high regioselectivity in intramolecular Diels-Alder reactions [8] [9]. The use of molecular sieves at elevated temperatures (160-200°C) in nonpolar solvents facilitates the formation of unstabilized isobenzofurans, which undergo subsequent cyclization to provide exclusively endo cycloadducts.
The mechanistic implications of solvent effects extend beyond simple polarity considerations. In polar aprotic solvents, the stabilization of charged intermediates can alter the preferred mechanistic pathway from concerted to stepwise processes. The M06L/def2-TZVPP level of theory, combined with appropriate solvent models, has been demonstrated to provide results in excellent agreement with experimental regioselectivity data [3] [10].
Palladium-catalyzed isobenzofuran generation under neutral conditions represents a significant advancement over previous methods requiring acidic or basic conditions [11] [12]. The solvent choice in these transformations influences not only the reaction rate but also the stability of the generated isobenzofuran intermediates, with neutral conditions providing improved compatibility with sensitive functional groups.
The kinetic analysis of tandem dehydrogenation-annulation reactions provides fundamental insights into the mechanistic pathways governing isobenzofuran core construction. These studies have revealed the existence of multiple kinetic regimes and the critical role of intermediate stabilization in determining reaction outcomes.
Isotopic labeling techniques have proven indispensable for elucidating the mechanistic details of isobenzofuran formation and the identification of key intermediates in these transformations. The strategic incorporation of isotopic labels allows for the tracking of atomic positions throughout the reaction pathway, providing direct evidence for proposed mechanistic schemes.
Table 3: Isotopic Labeling Studies in Isobenzofuran Formation
| Isotope | Position | Detection Method | Information Obtained | Mechanistic Implication |
|---|---|---|---|---|
| ¹⁸O | Oxygen atom | Mass spectrometry | Oxygen incorporation pathway | Concerted mechanism |
| ²H | Aromatic positions | NMR spectroscopy | Hydrogen exchange rates | Stepwise mechanism |
| ¹³C | Carbonyl carbon | NMR spectroscopy | Carbon skeletal rearrangement | Carbocation intermediate |
| ¹⁵N | Nitrogen nucleophile | NMR spectroscopy | Nucleophilic attack sequence | Coordination pathway |
The application of oxygen-18 labeling in mechanistic studies has provided crucial insights into the incorporation of oxygen atoms during isobenzofuran formation [13]. These studies have demonstrated that under anhydrous acidic conditions, the elimination of water leads to imine formation followed by rapid cyclization, with the loss of the ¹⁸O label confirming the proposed mechanistic pathway.
Deuterium labeling experiments have been particularly valuable for understanding hydrogen exchange processes and the timing of bond-breaking and bond-forming events [14] [15]. The use of deuterated solvents and substrates allows for the monitoring of hydrogen exchange rates, providing direct evidence for the involvement of specific intermediates in the reaction mechanism.
The isotopic labeling approach has been successfully extended to the study of manganese-catalyzed tandem dehydrogenative alkylation and cyclization reactions, where unsymmetrical selective deuterium incorporation provides insights into the sequential nature of bond activation and formation processes [16]. These studies have revealed that the reactions proceed through amine-amide metal-ligand cooperation, with water as the sole byproduct contributing to the sustainable nature of the transformation.
The spectroscopic characterization of transient metallacycle species represents a significant challenge due to their inherently short lifetimes and low concentrations under typical reaction conditions. However, recent advances in spectroscopic techniques have enabled the direct observation and characterization of these crucial intermediates.
Table 4: Spectroscopic Techniques for Metallacycle Detection
| Technique | Time Resolution | Sensitivity | Information Content | Application to Isobenzofuran Systems |
|---|---|---|---|---|
| Chemical Exchange Saturation Transfer (CEST) | Seconds | Enhanced vs. NMR | Population ratios, kinetics | Excellent for organocatalysis |
| Paramagnetic Relaxation Enhancement (PRE) | Milliseconds | Equilibrium conditions | Transient binding modes | Limited applicability |
| Time-resolved NMR | Microseconds | Moderate | Structural dynamics | Good for stable systems |
| Rapid-scan FTIR | Milliseconds | High | Vibrational modes | Excellent for metal carbonyls |
| UV-Visible spectroscopy | Nanoseconds | Very high | Electronic transitions | Good for chromophoric systems |
The chemical exchange saturation transfer technique has emerged as a powerful tool for the detection and characterization of transient reaction intermediates in organocatalysis [17] [18]. This method exploits the higher sensitivity of CEST compared to standard NMR techniques, enabling the observation of low-population intermediates that are typically below the detection limit of conventional spectroscopic methods.
The application of CEST to proline-catalyzed enamine formation has demonstrated the unprecedented in situ detection of zwitterionic iminium species, representing the elusive key intermediate between enamine and oxazolidinone formation [17]. The quantitative analysis of CEST data at 250 K revealed population ratios and kinetic parameters that provide fundamental insights into the reaction mechanism, with excellent agreement between calculated and experimental values.
Nuclear magnetic resonance spectroscopy has been extensively employed for the characterization of metallacycle species, with multinuclear NMR studies providing detailed structural information [19] [20]. The ³¹P{¹H} NMR spectra of palladium-containing metallacycles typically exhibit characteristic doublet patterns corresponding to different chemical environments around the phosphorus centers, indicating successful heteroligation of the metal center.
The diffusion-ordered spectroscopy technique has proven particularly valuable for confirming the formation of discrete metallacycle species [19]. The observation of single diffusion coefficients provides strong evidence for the formation of well-defined molecular assemblies rather than dynamic equilibria between multiple species.
Time-resolved spectroscopic studies have revealed that metallacycle species typically exhibit nanosecond-scale fluorescence lifetimes, confirming their fluorescent rather than phosphorescent nature [21]. The multiexponential decay patterns observed in these systems reflect the complex photophysical processes occurring within the metallacycle framework.